molecular formula C6H6INO B1298235 3-Iodo-4-methoxypyridine CAS No. 89640-55-1

3-Iodo-4-methoxypyridine

Cat. No.: B1298235
CAS No.: 89640-55-1
M. Wt: 235.02 g/mol
InChI Key: WZAPSURIRLYQEJ-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a halogenated heterocyclic compound, specifically a pyridine derivative, where an iodine atom is substituted at the third position and a methoxy group at the fourth position on the pyridine ring

Scientific Research Applications

3-Iodo-4-methoxypyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving pyridine derivatives.

Safety and Hazards

3-Iodo-4-methoxypyridine is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictograms indicate a warning (GHS07) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process.

Mode of Action

The mode of action of 3-Iodo-4-methoxypyridine is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron reagent transfers an organic group to the palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction , it may play a role in the synthesis of various organic compounds.

Result of Action

Its primary known application is in the Suzuki–Miyaura cross-coupling reaction , suggesting that its main effect is the formation of new carbon-carbon bonds in organic synthesis.

Action Environment

The suzuki–miyaura cross-coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxypyridine typically involves the iodination of 4-methoxypyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve regioselective iodination at the third position. Another method involves the use of 2,2,6,6-tetramethylpiperidine and n-butyllithium to lithiate 4-methoxypyridine, followed by the addition of iodine to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases such as potassium carbonate in an aqueous or organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Aldehydes or acids derived from the methoxy group.

    Reduction Products: Deiodinated pyridines or other reduced derivatives.

Comparison with Similar Compounds

  • 4-Iodo-6-methoxypyrimidine
  • 6-Iodo-2,3-dimethoxypyridine
  • 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

Comparison: 3-Iodo-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer different reactivity profiles in substitution and coupling reactions, making it suitable for specific synthetic applications. The presence of both iodine and methoxy groups allows for versatile chemical modifications, which can be advantageous in the synthesis of complex molecules.

Properties

IUPAC Name

3-iodo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAPSURIRLYQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358560
Record name 3-iodo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89640-55-1
Record name 3-Iodo-4-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89640-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iodo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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